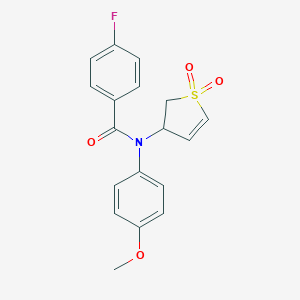

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-24-17-8-6-15(7-9-17)20(16-10-11-25(22,23)12-16)18(21)13-2-4-14(19)5-3-13/h2-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJLJXIOUDUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Construction and Sulfonation

The thienyl sulfone moiety is synthesized via cyclization and oxidation:

Introduction of the Amine Group

Amination of the sulfone is achieved via a Buchwald-Hartwig coupling using palladium catalysis:

-

Reaction Conditions :

Pd-Catalyzed N-Arylation to Form the Secondary Amine

The secondary amine N-(4-methoxyphenyl)-1,1-dioxido-2,3-dihydrothiophen-3-amine is synthesized via a Pd-catalyzed cross-coupling reaction:

Reaction Setup

Optimization and Challenges

-

Ligand Selection : Bidentate phosphine ligands (e.g., BINAP) improve coupling efficiency by stabilizing the Pd center.

-

Competing Pathways : Hydrodehalogenation is suppressed by using bulky ligands and elevated temperatures.

Acylation with 4-Fluorobenzoyl Chloride

The final step involves acylation of the secondary amine to form the tertiary amide:

Reaction Protocol

-

Activation : 4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM.

-

Coupling : The secondary amine is reacted with 4-fluorobenzoyl chloride in the presence of triethylamine (Et₃N) as a base.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, Ar–H), 7.45–7.35 (m, 2H, Ar–H), 6.95–6.85 (m, 4H, Ar–H), 4.25 (t, J = 6.8 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.30 (t, J = 6.8 Hz, 2H, CH₂).

-

HRMS : m/z calculated for C₁₉H₁₇FNO₄S [M+H]⁺: 390.0911; found: 390.0915.

Alternative Synthetic Routes

One-Pot Tandem Coupling-Acylation

A streamlined approach combines Pd-catalyzed N-arylation and acylation in a single reactor:

Sulfur-Directed C–H Activation

Recent advances in C–H activation enable direct functionalization of the thienyl sulfone:

-

Catalyst : Pd(OAc)₂ with 8-aminoquinoline directing group.

-

Substrate : Pre-formed N-(4-methoxyphenyl)benzamide.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Complexity |

|---|---|---|---|

| Sequential Coupling | Pd N-arylation → Acylation | 75–90% | Moderate |

| One-Pot Tandem | Combined N-arylation/acylation | 60–70% | Low |

| C–H Activation | Direct functionalization | 50–65% | High |

Challenges and Mitigation Strategies

-

Sensitivity of Sulfone Group :

-

Competing Hydrodehalogenation :

-

Acylation Side Reactions :

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biological Activities

This compound has been studied for its potential biological activities, including:

- Anticancer Activity : Preliminary studies suggest that N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide exhibits selective cytotoxicity against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase. These properties make it a candidate for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Case Study 1: Anticancer Evaluation

In a study published in 2022, derivatives of this compound were synthesized and tested for their anticancer properties against human cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values in the low micromolar range. The study concluded that modifications to the thienyl moiety could enhance anticancer activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of this compound against α-glucosidase and acetylcholinesterase. The study found that specific derivatives exhibited promising inhibitory activity, suggesting their potential use in managing diabetes and neurodegenerative diseases .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibition or activation of enzymatic activity.

Interaction with Receptors: Modulation of receptor signaling pathways.

Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

- Fluorine vs. Methoxy Groups: The target compound’s 4-fluoro substituent (electron-withdrawing) contrasts with analogs like N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide (ChemBridge-9034857), which has a 4-methoxy group (electron-donating). Fluorine often improves metabolic stability and binding affinity in drug candidates, while methoxy groups enhance hydrophobicity .

N-Linked Aryl Group Modifications

- 4-Methoxyphenyl vs. 4-Fluorophenyl: The target compound’s 4-methoxyphenyl group (electron-donating) differs from N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide (CAS 863022-56-4), which has a 4-fluorophenyl group. Alkyl vs. Aryl Substituents: In N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (CAS 620559-20-8), the N-linked group is a 4-isopropylbenzyl moiety, introducing bulkier alkyl chains that may affect membrane permeability .

Dihydrothienyl Sulfone vs. Other Heterocycles

- The 1,1-dioxido-2,3-dihydrothienyl ring in the target compound distinguishes it from analogs with triazole or oxadiazole cores. For example, 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) contains a 1,3,4-oxadiazole ring, which may influence hydrogen-bonding patterns and metabolic stability .

Biological Activity

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C18H16FNO4S

- Molecular Weight : 361.39 g/mol

- CAS Number : 321977-88-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienyl moiety and subsequent functionalization with fluorine and methoxy groups. The detailed synthetic pathways can vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. A study highlighted that benzamide derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, these compounds may reduce tumor cell proliferation .

Case Studies

- In Vitro Studies :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the phenyl rings significantly influences their pharmacological profiles. The following table summarizes key findings from various studies regarding structural modifications:

Q & A

Q. What experimental methods are recommended for determining the molecular structure of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide?

Single-crystal X-ray diffraction is the gold standard for resolving the three-dimensional structure of this compound. The SHELX system (SHELXL for refinement and SHELXS/D for structure solution) is widely used for crystallographic analysis due to its robustness in handling small-molecule data and high-resolution refinement . For example, analogous fluorinated benzamide derivatives have been structurally characterized using SHELX, revealing key bond angles and dihedral angles critical for understanding steric and electronic interactions . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should be used to validate functional groups and confirm substituent positions .

Q. How can researchers optimize synthetic routes for this compound?

A multi-step approach is typical for such benzamide derivatives. Key steps include:

- Amide bond formation : React 4-fluoro-N-(4-methoxyphenyl)benzoyl chloride with 1,1-dioxido-2,3-dihydro-3-thienylamine in anhydrous acetonitrile under inert conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or CH₃CN) enhance reactivity, while bases like K₂CO₃ or NEt₃ neutralize HCl byproducts .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfone decomposition).

Yield optimization requires iterative adjustments of stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reaction time (12–24 hours) .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfone protons (δ 3.2–3.6 ppm). Splitting patterns in the thienyl ring confirm dihydro substitution .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1150 cm⁻¹ (sulfone S=O), and ~1250 cm⁻¹ (C-F) validate functional groups .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~400–420 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

- Core modifications : Replace the 4-fluoro group with Cl or CF₃ to assess electronic effects on receptor binding.

- Substituent variation : Introduce electron-donating (e.g., -OCH₃) or -withdrawing (-NO₂) groups on the benzamide or thienyl rings to modulate solubility and potency.

- Bioisosteric replacement : Substitute the sulfone group with sulfonamide or carbonyl to evaluate metabolic stability.

Reference analogs like N-(4-methoxyphenyl)benzamide derivatives show that methoxy positioning significantly impacts anticancer activity . Use in vitro assays (e.g., kinase inhibition) to correlate structural changes with efficacy.

Q. How can conflicting yield data in synthetic protocols be resolved?

Discrepancies in reaction yields (e.g., 47–66% for similar benzamides ) often arise from:

- Purity of starting materials : Ensure acyl chlorides are freshly distilled to avoid hydrolysis.

- Workup procedures : Use reverse-phase chromatography (C18 columns with CH₃CN/H₂O gradients) instead of silica gel to improve recovery of polar intermediates .

- Catalyst optimization : Screen MnCl₂ or TMSI as catalysts for reductive transamidation, which can enhance efficiency in nitroaromatic couplings .

Q. What computational methods predict the compound’s reactivity and binding modes?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the sulfone group’s electron-deficient nature may favor nucleophilic attack .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or EGFR kinases). PubChem-derived descriptors (e.g., TPSA, logP) guide solubility and permeability predictions .

- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments to optimize pharmacokinetics .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous CH₃CN | |

| Temperature | 0–5°C (coupling step) | |

| Reaction Time | 18 hours | |

| Stoichiometry (A:B) | 1.2:1 (acyl chloride:amine) | |

| Purification | Reverse-phase chromatography |

Q. Table 2. Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Amide C=O | 167–170 (¹³C) | 1640–1680 |

| Sulfone (S=O) | - | 1120–1160 |

| Methoxy (-OCH₃) | ~3.8 (¹H), 55–60 (¹³C) | 2820–2860 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.